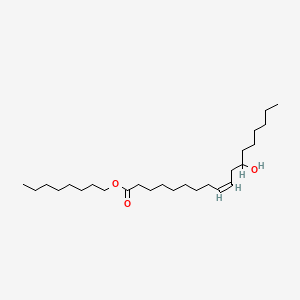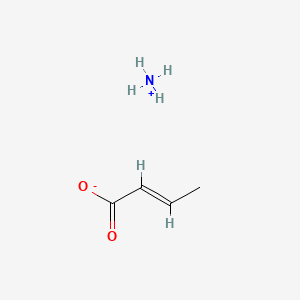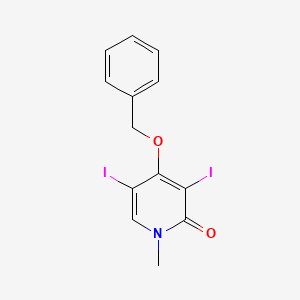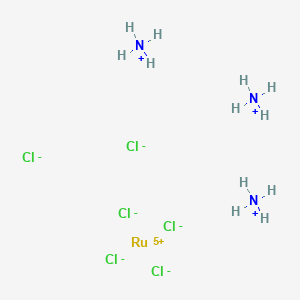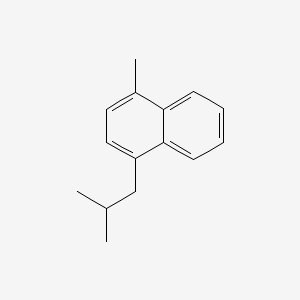![molecular formula C17H12O B12642947 Methylbenzo[b]naphtho[2,3-d]furan CAS No. 84540-55-6](/img/structure/B12642947.png)
Methylbenzo[b]naphtho[2,3-d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylbenzo[b]naphtho[2,3-d]furan typically involves the construction of the naphtho[2,3-b]furan system. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans . This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are usually phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methylbenzo[b]naphtho[2,3-d]furan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of this compound.
Applications De Recherche Scientifique
Methylbenzo[b]naphtho[2,3-d]furan has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of methylbenzo[b]naphtho[2,3-d]furan involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Methylbenzo[b]naphtho[2,3-d]furan can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Similar in structure but differs in the position of the furan ring.
Dibenzo[b,d]furan: Contains two benzene rings fused to a furan ring, differing in the arrangement of the rings.
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
84540-55-6 |
|---|---|
Formule moléculaire |
C17H12O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
11-methylnaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10H,1H3 |
Clé InChI |
LZTJEJYXRXRBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3OC2=CC4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



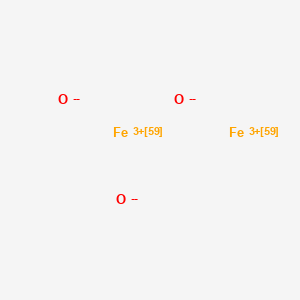

![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
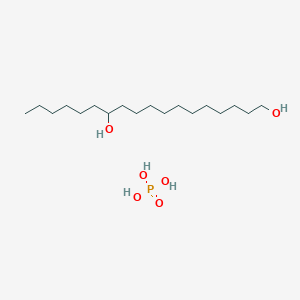

![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
